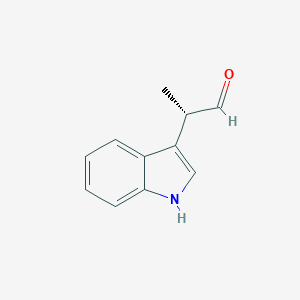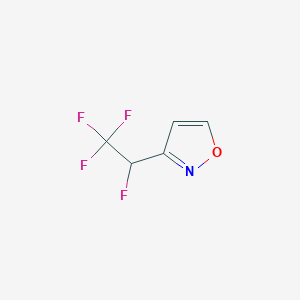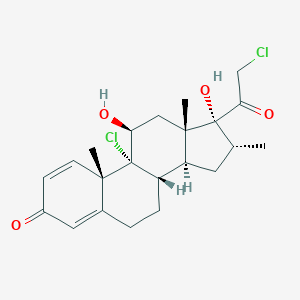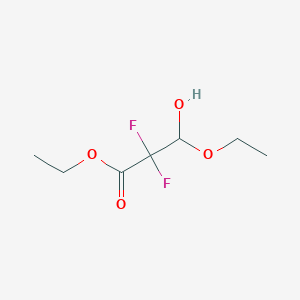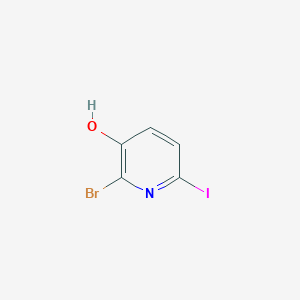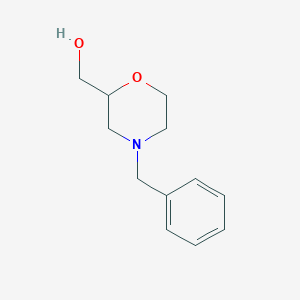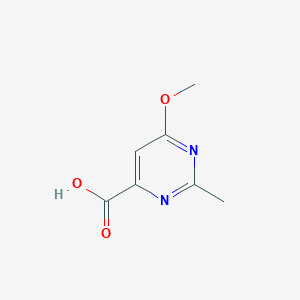
6-Methoxy-2-methylpyrimidine-4-carboxylic acid
Übersicht
Beschreibung
6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is not fully understood. However, studies have shown that this compound exhibits its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In antiviral activity, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid inhibits viral DNA synthesis by acting as a nucleoside analogue.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid have been extensively studied. It has been shown to exhibit low toxicity and good biocompatibility. Additionally, this compound has been shown to exhibit good solubility in water, making it suitable for use in aqueous solutions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is its versatility. It can be used in various fields, including medicinal chemistry, material science, and agriculture. Additionally, this compound exhibits low toxicity and good biocompatibility, making it suitable for use in biological systems. However, one of the limitations of this compound is its relatively low yield during synthesis, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid. One potential direction is the synthesis of derivatives of this compound to enhance its activity and selectivity. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential applications in other fields. Finally, the development of more efficient synthesis methods can increase the availability of this compound for research purposes.
Conclusion:
In conclusion, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new drugs, materials, and agricultural products.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound has been used as a building block in the synthesis of various pharmaceuticals, including antiviral drugs such as Acyclovir. In material science, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In agriculture, this compound has been used as a plant growth regulator to enhance crop yield.
Eigenschaften
CAS-Nummer |
136518-04-2 |
|---|---|
Produktname |
6-Methoxy-2-methylpyrimidine-4-carboxylic acid |
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
6-methoxy-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-5(7(10)11)3-6(9-4)12-2/h3H,1-2H3,(H,10,11) |
InChI-Schlüssel |
FCCBFMJPSZQKJK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)OC)C(=O)O |
Kanonische SMILES |
CC1=NC(=CC(=N1)OC)C(=O)O |
Synonyme |
4-Pyrimidinecarboxylicacid,6-methoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
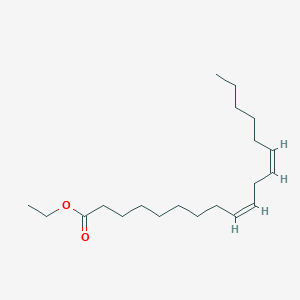
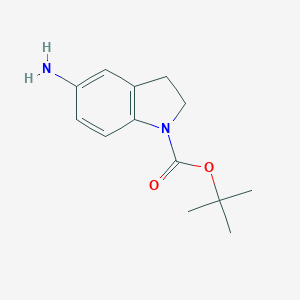
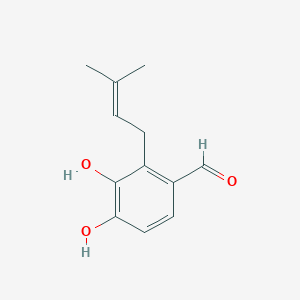
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
